Proton Affinity and Basicity
The thermodynamic favorability of melamine(1+) formation is underpinned by the high proton affinity (PA) of the parent melamine molecule. Experimental determination of melamine's PA yields a value of 226.2 ± 2.0 kcal/mol [1]. This value is a quantitative measure of the energy released upon protonation and directly correlates to the stability of the resulting cation [1]. While a direct pKa for melamine(1+) is not provided, this PA value serves as a robust, class-level inference of the driving force for protonation at the ring nitrogen, which is more basic than the amino groups [1].
| Evidence Dimension | Gas-Phase Proton Affinity (PA) |
|---|---|
| Target Compound Data | 226.2 ± 2.0 kcal/mol (protonation of melamine to form melamine(1+)) |
| Comparator Or Baseline | Cyanuric acid (comparator triazine) gas-phase deprotonation enthalpy: 330.7 ± 2.0 kcal/mol |
| Quantified Difference | Melamine is significantly more basic than cyanuric acid, facilitating selective protonation and ionic self-assembly. |
| Conditions | Triple-quadrupole mass spectrometry with extended Cooks kinetic method |
Why This Matters
This high proton affinity quantifies the thermodynamic preference for the protonated state, which is critical for selecting melamine(1+) in applications requiring a stable cation.
- [1] Mukherjee, S., & Ren, J. (2010). Gas-phase acid-base properties of melamine and cyanuric acid. Journal of the American Society for Mass Spectrometry, 21(10), 1720-1729. View Source
